齐留通-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

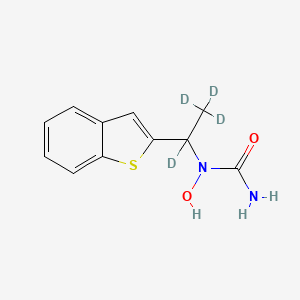

Zileuton-d4 is the deuterium labeled Zileuton . Zileuton is used by patients with mild-to-moderate chronic asthma to decrease the symptoms of asthma and the number of acute asthma attacks . It is a potent and selective inhibitor of 5-lipoxygenase with antiasthmatic properties .

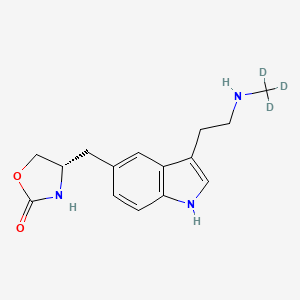

Molecular Structure Analysis

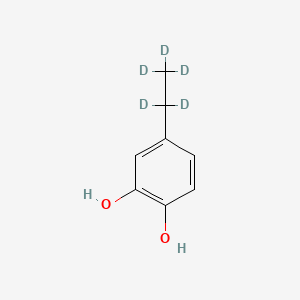

Zileuton-d4 has a molecular formula of C11H8D4N2O2S . Its molecular weight is 240.3 . The structure of Zileuton-d4 is similar to that of Zileuton, but with deuterium atoms replacing certain hydrogen atoms .科学研究应用

Neuroinflammation Research

Zileuton, as a 5-lipoxygenase inhibitor, has been studied for its potential to reduce levels of pro-inflammatory cytokines. Research has focused on its ability to inhibit microglial activation, which could be beneficial in conditions like spontaneous subarachnoid haemorrhage where neuroinflammation-related neuronal death is observed .

Anti-Carcinogenic Activities

Studies have explored the role of zileuton, particularly as a 5-LO inhibitor, in anti-carcinogenic activities. Its effects on endothelial cell proliferation and angiogenesis are of interest, although the specific mechanisms and applications are still being elucidated .

Analytical Chemistry

In the field of analytical chemistry, zileuton has been used in conjunction with liquid chromatography-tandem mass spectrometric methods (LC-MS/MS). A deuterated version, likely “Zileuton-d4”, serves as an internal standard for the quantification of zileuton in human plasma, ensuring accuracy and precision in measurements .

作用机制

Target of Action

Zileuton-d4, a deuterium-labeled variant of Zileuton, primarily targets the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the synthesis of leukotrienes, a group of inflammatory mediators that contribute to conditions like asthma .

Mode of Action

Zileuton-d4 acts as a selective inhibitor of 5-LO . By inhibiting this enzyme, it prevents the conversion of arachidonic acid into leukotrienes . Specifically, it inhibits the formation of leukotrienes LTB4, LTC4, LTD4, and LTE4 . Both the R (+) and S (-) enantiomers of Zileuton are pharmacologically active as 5-LO inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by Zileuton-d4 is the arachidonic acid metabolism through the 5-LO pathway . By inhibiting 5-LO, Zileuton-d4 reduces the production of leukotrienes, which are known to induce inflammation, edema, mucus secretion, and bronchoconstriction . This results in a reduction of these symptoms in conditions like asthma .

Result of Action

Zileuton-d4 has significant molecular and cellular effects. It has been shown to prevent vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) in vitro, as well as in vivo . Furthermore, it activates pro-apoptotic signaling cascades, suppresses the expression of VCAM-1, ICAM-1, ETS related gene (Erg), and reduces the production of nitric oxide (NO) .

未来方向

Zileuton has been studied for its antitumor effects in preclinical cervical cancer models . A phase I clinical trial has also been conducted to determine the safety and pharmacodynamics of Zileuton in sickle cell disease . These studies could potentially guide future research directions for Zileuton-d4.

属性

IUPAC Name |

1-[1-(1-benzothiophen-2-yl)-1,2,2,2-tetradeuterioethyl]-1-hydroxyurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1D3,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLSOWXNZPKENC-CWIRFKENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662229 |

Source

|

| Record name | N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zileuton-d4 | |

CAS RN |

1189878-76-9 |

Source

|

| Record name | N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is Zileuton-d4 used in the analysis of Zileuton in biological samples?

A1: Zileuton-d4 is utilized as an internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying zileuton in human plasma [, ]. The use of a deuterated analog like zileuton-d4 offers several advantages:

Q2: What analytical method was validated using Zileuton-d4 as the internal standard?

A2: The research describes the development and validation of a highly sensitive and selective LC-MS/MS method for determining zileuton concentrations in human plasma []. Key features of the validated method include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

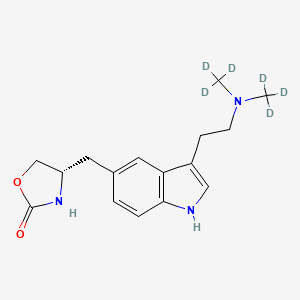

![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)